Pranlukast hemihydrate

概要

説明

プラルカストは、オノンという商品名で知られているシステイニルロイコトリエン受容体1拮抗薬です。 主にアレルギーによって引き起こされる気管支痙攣を防ぐことで、喘息やアレルギー性鼻炎の治療に使用されます 。 プラルカストは、モンテルカスト(シングレア)などの他のロイコトリエン受容体拮抗薬と同様に作用し、日本でも広く使用されています .

製造方法

プラルカストは、さまざまな方法で合成することができます。1つの方法は、2-アミノフェノール-4-スルホン酸を出発物質として使用します。この化合物は、アシル化、フリース転位、脱保護を経て、主要な中間体である3-アミノ-2-ヒドロキシアセトフェノンを形成します。 この中間体は次に、4-(フェニルブトキシ)安息香酸と反応し、その後、1H-テトラゾール-5-酢酸エチルと縮合し、最後に酸性条件下で環状化されます 。 別の方法は、テトラヒドロフランから環状化開環、フリーデル・クラフツアルキル化、臭素化、縮合、環状化反応によってプラルカストを合成するものです 。 これらの方法は、収率が高く安全性が高いことから、工業生産に適しています .

準備方法

Pranlukast can be synthesized through various methods. One method involves using 2-aminophenol-4-sulfonic acid as a starting material. This compound undergoes acylation, Fries rearrangement, and deprotection to form a key intermediate, 3-amino-2-hydroxyacetophenone. This intermediate then reacts with 4-(phenylbutoxy)benzoic acid, followed by condensation with ethyl 1H-tetrazole-5-acetate, and finally, ring closing under acidic conditions . Another method involves synthesizing pranlukast from tetrahydrofuran through ring opening, Friedel-Crafts alkylation, bromination, condensation, and ring closing reactions . These methods are suitable for industrial production due to their high yield and safety .

化学反応の分析

プラルカストは、以下を含むさまざまな化学反応を受けます。

酸化: プラルカストは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、プラルカストの官能基を修飾し、その化学的性質を変えることができます。

置換: プラルカストは、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

プラルカストは、いくつかの科学研究に応用されています。

科学的研究の応用

Therapeutic Applications

1. Asthma Management

Pranlukast is effective in treating uncontrolled asthma, particularly when used in conjunction with inhaled corticosteroids (ICS). A study comparing two formulations of pranlukast, Prakanon® and Onon®, found that both had similar efficacy in controlling asthma symptoms, with a final asthma control rate of 81% for Prakanon® and 76% for Onon® . The study also reported no significant differences in adverse effects between the two formulations.

2. Allergy Treatment

Research indicates that pranlukast hemihydrate can inhibit airway hyperresponsiveness in patients suffering from conditions like cedar pollinosis. This suggests its potential application in treating allergic rhinitis and other allergic conditions .

Formulation and Bioavailability Enhancements

1. Improved Oral Bioavailability

One of the significant challenges with this compound is its poor solubility in water, which affects its bioavailability. Various studies have focused on enhancing the dissolution rate and oral bioavailability through innovative formulation techniques:

- Surface-Modified Microparticles : A study developed surface-modified this compound microparticles using spray-drying methods with hydroxypropylmethyl cellulose (HPMC) and sucrose laurate. This approach resulted in a marked increase in solubility (up to 1,900-fold) and improved oral bioavailability, achieving approximately 2.5-fold increases in the area under the curve (AUC) compared to commercial products .

- Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Another approach involved using SMEDDS to enhance the oral absorption of this compound. The SMEDDS formulation demonstrated a threefold increase in bioavailability compared to plain aqueous suspensions, indicating its effectiveness as an alternative delivery method for poorly soluble drugs .

Case Studies

作用機序

プラルカストは、ヒト気道におけるシステイニルロイコトリエン受容体CysLT1でロイコトリエンD4を選択的に拮抗します。 この受容体におけるロイコトリエンD4の作用を阻害することにより、プラルカストは気道浮腫、平滑筋収縮、および厚くて粘性の高い粘液の分泌の増強を防ぎます 。 この機序は、気管支痙攣と炎症を軽減することにより、喘息やアレルギー性鼻炎の症状を軽減するのに役立ちます .

類似化合物との比較

プラルカストは、モンテルカスト(シングレア)やザフィルカストなどの他のロイコトリエン受容体拮抗薬に似ています。 これらの化合物は、システイニルロイコトリエン受容体を標的にして気管支痙攣と炎症を防ぐという同様の作用機序を共有しています 。プラルカストは、その化学構造とロイコトリエン受容体との特定の相互作用においてユニークです。 モンテルカストは世界的に大きな売上を達成していますが、プラルカストは日本で非常に成功した薬物であり続けています .

参考文献

生物活性

Pranlukast hemihydrate is a selective, competitive antagonist of cysteinyl leukotriene receptors, primarily used in the management of asthma and allergic rhinitis. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in clinical settings, and formulation advancements aimed at improving its bioavailability.

Pharmacokinetics

This compound exhibits low solubility in water, with reported values around 1.03 μg/mL at 37°C. Its absolute bioavailability after oral administration is approximately 4.3% in rats, with food intake influencing absorption rates significantly. For instance, a minimum of 12.5% of an oral dose is absorbed when taken post-meal, as evidenced by urinary and fecal excretion studies in healthy volunteers .

Table 1: Solubility of this compound

| Condition | Solubility (μg/mL) |

|---|---|

| Water (37°C) | 1.03 |

| Hydroxypropylmethyl cellulose | 682.03 |

| Sucrose laurate | 682.03 |

Formulation Advancements

To enhance the drug's oral bioavailability, various formulations have been developed. A notable study utilized surface-modified microparticles created through a spray-drying method using hydroxypropylmethyl cellulose and sucrose laurate. This formulation demonstrated a significant increase in dissolution rates—up to 85% within 30 minutes in a dissolution medium at pH 6.8—and improved pharmacokinetic parameters compared to commercial products .

Case Study: Efficacy Comparison

A clinical trial compared two formulations of pranlukast: Prakanon® (modified pranlukast) and Onon®. The study involved 30 patients with uncontrolled asthma, assessing lung function and asthma control rates. Results indicated no significant differences between the two drugs in terms of efficacy or side effects, with an asthma control rate of 81% for Prakanon® versus 76% for Onon® .

Table 2: Clinical Trial Results

| Parameter | Prakanon® (n=21) | Onon® (n=21) | p-value |

|---|---|---|---|

| Final asthma control rate | 81% | 76% | NS |

| Changes from baseline (ACT) | 2.3 ± 4.3 | 2.5 ± 3.9 | NS |

| Adverse events (AEs) | 11 (33%) | 11 (33%) | NS |

Biological Activity in Asthma Management

This compound has been shown to effectively inhibit airway hyperresponsiveness in various patient populations, including those with allergic conditions such as Japanese cedar pollinosis. In a study involving non-asthmatic patients, pranlukast significantly reduced airway responsiveness compared to control groups receiving other treatments like fexofenadine .

特性

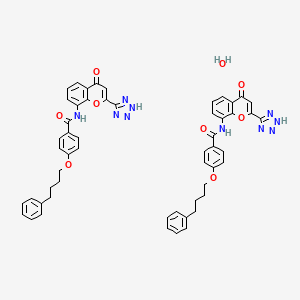

IUPAC Name |

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKINXMPLXUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043782 | |

| Record name | Pranlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. | |

| Record name | Pranlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103177-37-3 | |

| Record name | Pranlukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103177-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranlukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pranlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pranlukast | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pranlukast hydrate is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] It binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (CysLTs), particularly LTC4, LTD4, and LTE4. [, , , ] These leukotrienes are potent inflammatory mediators involved in various pathophysiological processes, including bronchoconstriction, mucus secretion, and airway inflammation associated with asthma and allergic rhinitis. [, , , , ] By blocking the CysLT1 receptor, pranlukast hydrate effectively inhibits the actions of these leukotrienes, leading to reduced airway inflammation, bronchodilation, and relief from asthma and allergic rhinitis symptoms. [, , , , , , , ]

A: Research suggests that while pranlukast hydrate can inhibit chemotaxis and adhesion of eosinophils induced by LTD4, it does not directly modify the spontaneous adhesion of eosinophils to pulmonary endothelial cells, whether resting or stimulated. [] It also does not seem to influence the expression of adhesion molecules on endothelial cells activated by cytokines. [] This indicates that pranlukast hydrate's effect on eosinophil accumulation in the airways might involve mechanisms beyond direct modulation of eosinophil-endothelial interaction.

A: The molecular formula of pranlukast hydrate is C23H20F4N2O5S·H2O. Its molecular weight is 518.5 g/mol. You can find more information on its structural characterization, including spectroscopic data, in the literature. [, ]

A: Research indicates that incorporating low-substituted hydroxypropylcellulose and specific excipients like lactose, white soft sugar, or mannitol during the granulation process can significantly improve pranlukast hydrate's elution rate and stability in solid pharmaceutical preparations, even when stored unpacked. []

ANone: Pranlukast hydrate is a pharmaceutical compound, not a catalyst. As such, it doesn't have catalytic properties or applications in chemical reactions.

A: Researchers have explored techniques like surface modification of pranlukast hydrate particles with hydrophilic additives to improve its inhalation properties, dispersibility, and dissolution rate in aqueous media. [, , , ] This is particularly important for developing effective dry powder inhaler formulations. For instance, surface modification with colloidal silica or hydroxypropylmethylcellulose phthalate nanospheres has shown promising results in enhancing the inhalation efficiency of pranlukast hydrate. [, , ]

ANone: While the provided abstracts don't explicitly discuss SHE regulations, it's paramount to adhere to all relevant safety guidelines and regulations during the development, manufacturing, and handling of pranlukast hydrate, as with any pharmaceutical compound. This includes appropriate waste management practices and ensuring workplace safety to minimize risks associated with exposure.

A: Pranlukast hydrate is an orally active drug. [] It demonstrates good absorption following oral administration. [, ] Studies in children with asthma indicate that age is a significant factor influencing pranlukast's apparent clearance (CL/F). [, ] Children exhibit higher CL/F compared to adults, with CL/F decreasing as they age. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。